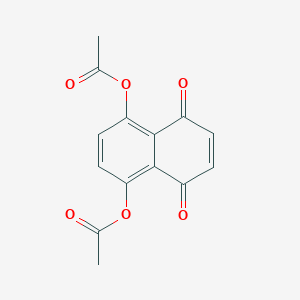
Naphthazarin diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthazarin diacetate is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. It is a derivative of naphthazarin, which is a natural product found in many plants. Naphthazarin diacetate has been used as a fluorescent probe, a photosensitizer, and a potential therapeutic agent.
Applications De Recherche Scientifique
Naphthazarin diacetate has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer. In addition, it has been investigated for its potential as a therapeutic agent for the treatment of bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of naphthazarin diacetate is not fully understood. However, it is believed to work by disrupting the redox balance in cells. It has been shown to generate reactive oxygen species (ROS) in cells, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
Naphthazarin diacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy. It has also been shown to have antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of naphthazarin diacetate is its fluorescent properties, which make it a useful tool for imaging and detection. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of naphthazarin diacetate in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological systems. In addition, further research is needed to fully understand its mechanism of action and to optimize its use in experiments.
Conclusion:
In conclusion, naphthazarin diacetate is a synthetic compound that has many potential applications in scientific research. Its fluorescent properties, antibacterial and antifungal activity, and potential as a therapeutic agent make it a promising tool for future research. However, further research is needed to fully understand its mechanism of action and to optimize its use in experiments.
Méthodes De Synthèse
The synthesis of naphthazarin diacetate involves the reaction of naphthazarin with acetic anhydride in the presence of a catalyst. The reaction yields naphthazarin diacetate, which is a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
14569-45-0 |
|---|---|
Nom du produit |
Naphthazarin diacetate |
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
(4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3 |
Clé InChI |
DEYKOBAZKKDRES-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Autres numéros CAS |
14569-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



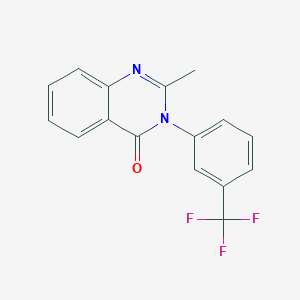
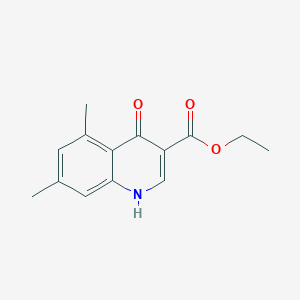

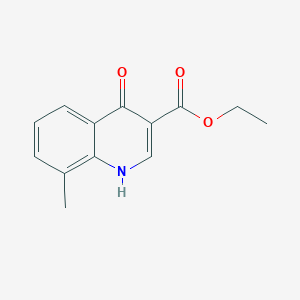


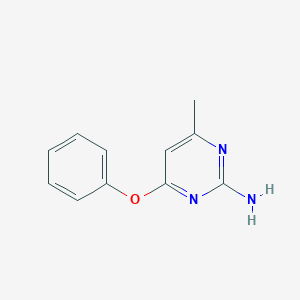



![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
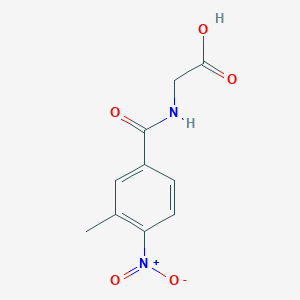

![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)